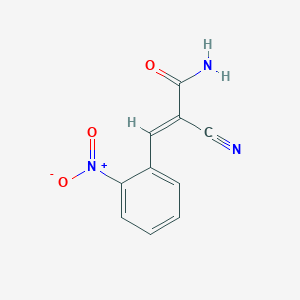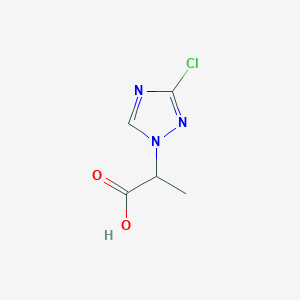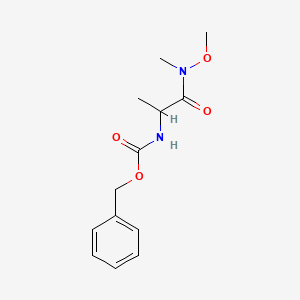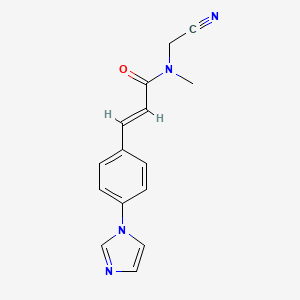![molecular formula C9H11ClFNO2S B2392083 N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411180-92-0](/img/structure/B2392083.png)
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. CMF is a sulfamoyl fluoride derivative that has been shown to have a wide range of applications in the fields of biochemistry, pharmacology, and neuroscience. In
Mécanisme D'action
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride acts as a covalent inhibitor of enzymes that contain a serine residue in their active site. The sulfamoyl fluoride group of this compound reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This covalent bond blocks the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
The inhibition of enzymes by this compound can have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can be useful in the treatment of conditions such as glaucoma and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several advantages as a tool for scientific research. It is a highly specific inhibitor of enzymes that contain a serine residue in their active site, making it useful for studying the activity of these enzymes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It can be toxic at high concentrations, making it important to use caution when handling and working with this compound. Additionally, this compound is not effective against all serine proteases, limiting its usefulness in certain areas of research.
Orientations Futures
There are several future directions for research involving N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One area of interest is the development of new inhibitors based on the structure of this compound. These inhibitors could be designed to target specific enzymes or to have improved pharmacokinetic properties. Additionally, this compound could be used as a tool to study the activity of enzymes in vivo, allowing for a better understanding of their role in physiological processes. Finally, this compound could be used in the development of new treatments for conditions such as Alzheimer's disease and epilepsy, where inhibition of acetylcholinesterase and carbonic anhydrase, respectively, could be beneficial.
Méthodes De Synthèse
The synthesis of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 4-chlorobenzylamine with N-methylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to yield this compound. This synthesis method has been well established and has been used to produce this compound in large quantities for research purposes.
Applications De Recherche Scientifique
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to have a wide range of applications in scientific research. It has been used as a tool to study the activity of serine proteases, which are enzymes involved in a variety of physiological processes. This compound has also been used to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Additionally, this compound has been used to study the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Propriétés
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKDMZQKHYJGMY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)


![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2392015.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)

![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
